3-(1-Aminobutan-2-yl)-1lambda6-thietane-1,1-dione
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Overview
Description
3-(1-Aminobutan-2-yl)-1lambda6-thietane-1,1-dione is a heterocyclic compound featuring a thietane ring, which is a four-membered ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminobutan-2-yl)-1lambda6-thietane-1,1-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable aminobutanol derivative with a sulfur-containing reagent, followed by cyclization to form the thietane ring. The reaction conditions often include the use of a base to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(1-Aminobutan-2-yl)-1lambda6-thietane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted thietane derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thietane derivatives.
Substitution: Substituted thietane derivatives with various functional groups.
Scientific Research Applications
3-(1-Aminobutan-2-yl)-1lambda6-thietane-1,1-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-Aminobutan-2-yl)-1lambda6-thietane-1,1-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(1-Aminobutan-2-yl)thietane-1,1-dioxide: A similar compound with an oxidized sulfur atom.
3-(1-Aminobutan-2-yl)thietane-1,1-sulfone: Another derivative with a different oxidation state of sulfur.
Uniqueness
3-(1-Aminobutan-2-yl)-1lambda6-thietane-1,1-dione is unique due to its specific structural features and the presence of the thietane ring. This structure imparts distinct chemical and physical properties, making it valuable for various applications that similar compounds may not be suitable for.
Properties
Molecular Formula |
C7H15NO2S |
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Molecular Weight |
177.27 g/mol |
IUPAC Name |
2-(1,1-dioxothietan-3-yl)butan-1-amine |
InChI |
InChI=1S/C7H15NO2S/c1-2-6(3-8)7-4-11(9,10)5-7/h6-7H,2-5,8H2,1H3 |
InChI Key |
LKZKXPJPQSEPLI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN)C1CS(=O)(=O)C1 |
Origin of Product |
United States |
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